molecular formula C25H40O2S B1676278 Mepitiostane CAS No. 21362-69-6

Mepitiostane

Cat. No. B1676278
CAS RN: 21362-69-6
M. Wt: 404.7 g/mol
InChI Key: IVDYZAAPOLNZKG-KWHRADDSSA-N
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Description

Mepitiostane, sold under the brand name Thioderon, is an orally active antiestrogen and anabolic–androgenic steroid (AAS) of the dihydrotestosterone (DHT) group. It is marketed in Japan as an antineoplastic agent for the treatment of breast cancer . It is a prodrug of epitiostanol . The drug was patented and described in 1968 .


Molecular Structure Analysis

Mepitiostane, also known as epitiostanol 17β-(1-methoxy)cyclopentyl ether, is a synthetic androstane steroid and a derivative of DHT . It is the C17β (1-methoxy)cyclopentyl ether of epitiostanol, which itself is 2α,3α-epithio-DHT or 2α,3α-epithio-5α-androstan-17β-ol . The molecular formula of Mepitiostane is C25H40O2S .


Physical And Chemical Properties Analysis

Mepitiostane has a molecular weight of 404.65 g/mol . Its molecular formula is C25H40O2S .

Scientific Research Applications

Detection in Doping Control

Mepitiostane, a prodrug of epitiostanol, has been studied for its detection in doping control. Okano et al. (2015) utilized liquid chromatography/mass spectrometry (LC-MS) to detect urinary metabolites of mepitiostane, important for identifying its misuse by athletes. The study highlights the use of LC-MS for detecting heat labile steroids like epitiostanol and its sulfoxide, which are pyrolized to 5α-androst-2-en-17β-ol, enhancing doping control measures (Okano et al., 2015).

Therapeutic Application in Meningioma

Mepitiostane's antiestrogenic properties have shown promising results in treating intracranial meningiomas. Oura et al. (2000) reported a case where mepitiostane administration led to significant regression of a presumed meningioma. Another study by Miyai et al. (2014) presented cases where oral administration of mepitiostane resulted in marked regression of meningiomas in elderly patients. These findings suggest mepitiostane's potential as a therapeutic option in certain cancer treatments, particularly for meningiomas (Oura et al., 2000); (Miyai et al., 2014).

properties

IUPAC Name

(1S,2S,4R,6S,8S,11R,12S,15S,16S)-15-(1-methoxycyclopentyl)oxy-2,16-dimethyl-5-thiapentacyclo[9.7.0.02,8.04,6.012,16]octadecane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H40O2S/c1-23-13-10-19-17(7-6-16-14-20-21(28-20)15-24(16,19)2)18(23)8-9-22(23)27-25(26-3)11-4-5-12-25/h16-22H,4-15H2,1-3H3/t16-,17-,18-,19-,20-,21+,22-,23-,24-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVDYZAAPOLNZKG-KWHRADDSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCC3C(C1CCC2OC4(CCCC4)OC)CCC5C3(CC6C(C5)S6)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2OC4(CCCC4)OC)CC[C@@H]5[C@@]3(C[C@@H]6[C@H](C5)S6)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H40O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001016882
Record name Mepitiostane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001016882
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

404.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Mepitiostane

CAS RN

21362-69-6
Record name Mepitiostane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=21362-69-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Mepitiostane [INN:JAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021362696
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Mepitiostane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001016882
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name MEPITIOSTANE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/O00404969K
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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